Superior Synthetic Efficiency: High-Yield Hydrolysis in a Validated Commercial Route
The Merck process for synthesizing diflunisal utilizes 4-(2,4-difluorophenyl)phenol as a key intermediate. The hydrolysis of 4-(2',4'-difluorophenyl)phenylacetate to the target phenol proceeds with a high isolated yield of 97.5%, a critical metric for commercial viability [1]. This high yield is contingent on the specific 2,4-difluoro substitution pattern; attempts to use alternative isomers lead to complex mixtures and significantly reduced yields due to difficult separations, making the process commercially impractical [1].
| Evidence Dimension | Isolated Synthetic Yield (Hydrolysis Step) |
|---|---|
| Target Compound Data | 97.5% yield |
| Comparator Or Baseline | Alternative regioisomers (e.g., 2,5-difluoro) |
| Quantified Difference | The process is described as 'not commercially feasible' for comparators due to 'concomitant reduction in yield' and 'difficultly separated' isomers [1]. |
| Conditions | Hydrolysis of 4-(2',4'-difluorophenyl)phenylacetate in a 30-liter resin pot, as described in U.S. Patent US4225730A. |
Why This Matters
A 97.5% yield directly translates to lower cost of goods and higher throughput, making this compound the economically and technically preferred choice for large-scale pharmaceutical manufacturing.
- [1] Jones, H., & Houser, R. W. (1980). Process for preparing 4-(2,4-difluorophenyl)-salicyclic acid. U.S. Patent No. US4225730A. Washington, DC: U.S. Patent and Trademark Office. View Source
